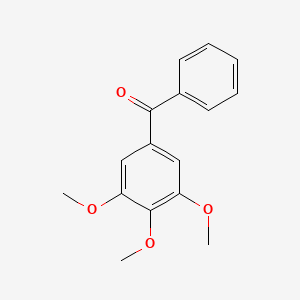

3,4,5-Trimethoxybenzophenone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

55363-58-1 |

|---|---|

Molecular Formula |

C16H16O4 |

Molecular Weight |

272.29 g/mol |

IUPAC Name |

phenyl-(3,4,5-trimethoxyphenyl)methanone |

InChI |

InChI=1S/C16H16O4/c1-18-13-9-12(10-14(19-2)16(13)20-3)15(17)11-7-5-4-6-8-11/h4-10H,1-3H3 |

InChI Key |

RGJZPRJCMQIEIH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 3,4,5 Trimethoxybenzophenone

Diversified Synthetic Routes for the 3,4,5-Trimethoxybenzophenone Core Structure

The synthesis of the this compound core structure can be achieved through various chemical reactions. These methods primarily include Friedel-Crafts acylation, organometallic reagent-based syntheses, and oxidative reactions.

Friedel-Crafts Acylation Approaches and Catalytic Systems

Friedel-Crafts acylation is a fundamental method for synthesizing aryl ketones, including this compound. nih.govsigmaaldrich.com This reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.govsigmaaldrich.com The reaction proceeds through the formation of an acylium ion, which then acts as an electrophile and attacks the aromatic ring. sigmaaldrich.com

A variety of catalytic systems have been developed to improve the efficiency and environmental friendliness of Friedel-Crafts acylation. Traditional catalysts like aluminum trichloride (B1173362) (AlCl₃) are often required in stoichiometric amounts and are sensitive to moisture. psu.edu Modern advancements have introduced more robust and reusable catalysts.

Catalytic Systems for Friedel-Crafts Acylation:

| Catalyst Type | Specific Examples | Key Features |

| Traditional Lewis Acids | Aluminum trichloride (AlCl₃), Boron trifluoride (BF₃), Tin(IV) chloride (SnCl₄) nih.govrsc.org | Often require stoichiometric amounts, sensitive to water. psu.edu |

| Brønsted Acids | Sulfuric acid (H₂SO₄), Hydrofluoric acid (HF) nih.govrsc.org | Strong acids that can catalyze the reaction. |

| Superacids | Trifluoromethanesulfonic acid (TfOH), HF·SbF₅ nih.govrsc.orgmdpi.com | Exhibit very high acidity, enabling reactions with less reactive substrates. mdpi.com |

| Metal Triflates | Lanthanide triflates (Ln(OTf)₃), Hafnium triflate (Hf(OTf)₄) psu.eduresearchgate.netnih.gov | Water-tolerant, recoverable, and reusable catalysts. psu.edunih.gov |

| Heterogeneous Catalysts | Zeolites, Supported ionic liquids, Metal-Organic Frameworks (MOFs) researchgate.netresearchgate.netrsc.org | Offer advantages in terms of catalyst recovery and recycling. researchgate.netresearchgate.net |

For instance, the synthesis of this compound can be achieved by reacting 1,2,3-trimethoxybenzene (B147658) with benzoyl chloride. In one documented synthesis, 3,4-methylenedioxy-3′,4′,5′-trimethoxybenzophenone was prepared through the Friedel-Crafts reaction between methylenedioxybenzene and trimethoxybenzoyl chloride. nih.gov The use of microwave irradiation in conjunction with catalysts like Zr-MOFs has been shown to accelerate the reaction. rsc.org

Organometallic Reagent-Based Syntheses (e.g., Grignard additions followed by oxidation)

Organometallic reagents, particularly Grignard reagents, provide a versatile route to benzophenones. wikipedia.orgbyjus.com The general approach involves the addition of an organometallic nucleophile to an aldehyde, followed by an oxidation step. oregonstate.edu

A Grignard reagent, with the general formula R-Mg-X, is a potent nucleophile capable of attacking the electrophilic carbon of a carbonyl group. wikipedia.orgbyjus.com The synthesis of a benzophenone (B1666685) derivative using this method would typically involve:

Formation of a diarylmethanol: A Grignard reagent (e.g., phenylmagnesium bromide) reacts with a substituted benzaldehyde (B42025) (e.g., 3,4,5-trimethoxybenzaldehyde) to form a diarylmethanol intermediate.

Oxidation: The resulting diarylmethanol is then oxidized to the corresponding benzophenone. nih.govtandfonline.com

For example, 3,4-dimethoxybenzophenone (B177204) has been synthesized via a Grignard reaction using phenylmagnesium bromide and veratraldehyde. oregonstate.edu Similarly, 4-methoxyphenylmagnesium bromide has been utilized in the synthesis of 2-amino-3,4,5-trimethoxybenzophenone. sigmaaldrich.cn

Oxidative Cleavage and Coupling Reactions in Complex Syntheses

Oxidative cleavage of alkenes is a powerful transformation in organic synthesis that can lead to the formation of carbonyl compounds. nih.govorganic-chemistry.org While not a direct single-step synthesis for the parent this compound, oxidative cleavage of appropriately substituted stilbene (B7821643) or other alkene precursors can be a key step in a multi-step synthesis. Ozonolysis is a classic method for this transformation, but other reagents like potassium permanganate (B83412) or sodium periodate (B1199274) in the presence of a catalytic amount of osmium tetroxide can also be employed. nih.govorganic-chemistry.org

Oxidative coupling reactions can also play a role. For instance, the oxidation of diarylmethanes can yield benzophenones. nih.govtandfonline.com Various oxidizing agents have been employed for this purpose, including chromium trioxide supported on silica (B1680970) gel and oxygen promoted by metal amides. tandfonline.comnih.gov Phase-transfer catalysis conditions have also been utilized for the oxidation of diarylmethanes to dihalobenzophenones. acs.org

Stereoselective and Chemo-selective Synthesis Strategies

In the context of complex molecules containing the this compound moiety, stereoselective and chemo-selective synthesis strategies are crucial. Stereoselective synthesis aims to control the formation of a specific stereoisomer. beilstein-journals.orgbeilstein-journals.org This is particularly important when the target molecule has chiral centers. Methodologies like substrate-controlled synthesis, where the existing stereochemistry of the starting material directs the stereochemical outcome of subsequent reactions, are often employed. mdpi.com For instance, the stereoselective synthesis of piperidine (B6355638) derivatives has been achieved through Prins and carbonyl ene cyclizations. rsc.org

Chemo-selectivity refers to the preferential reaction of one functional group over another in a molecule. chemrxiv.org This is critical when dealing with polyfunctional molecules. For example, in a molecule with multiple hydroxyl groups, a selective oxidation might be desired. The choice of reagents and reaction conditions is key to achieving high chemo-selectivity.

Post-Synthetic Modifications and Functionalization Reactions of this compound

Once the this compound core is synthesized, it can undergo further chemical transformations to introduce new functional groups.

Regioselective Oxidation Reactions and Product Characterization

Regioselective reactions involve the selective reaction at a particular site in a molecule. aua.gr In the case of this compound and its derivatives, regioselective oxidation can be used to introduce hydroxyl or other oxygen-containing groups at specific positions on the aromatic rings. The directing effects of the existing methoxy (B1213986) groups and the carbonyl group influence the position of further substitution.

For instance, the oxidation of 3-monosubstituted juglone (B1673114) derivatives can be directed to either the o- or p-position relative to the hydroxyl group by using different oxidizing agents like salcomine/air or [bis(trifluoroacetoxy)iodo]benzene, respectively. aua.gr Similarly, cytochrome P450 mimics have been shown to catalyze highly regioselective C-H bond oxidation in aqueous media. rsc.org

The characterization of the resulting products is essential to confirm their structure. A combination of spectroscopic techniques is typically employed:

Spectroscopic Methods for Product Characterization:

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework of the molecule, including the connectivity and spatial arrangement of atoms. 1H NMR and 13C NMR are standard, and 2D NMR techniques like COSY and HMBC can establish complex structural details. oregonstate.edubeilstein-journals.org |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups, such as the carbonyl (C=O) stretch of the ketone and the C-O stretches of the methoxy groups. oregonstate.edu |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation. oregonstate.edunih.gov |

| X-ray Crystallography | Provides the definitive three-dimensional structure of a crystalline compound. beilstein-journals.org |

Electrophilic Aromatic Substitution Patterns, including Nitration

Electrophilic aromatic substitution (EAS) on this compound is heavily influenced by the directing effects of its constituent functional groups. The trimethoxyphenyl ring is strongly activated towards electrophilic attack due to the presence of three electron-donating methoxy groups. These groups are ortho, para-directors, significantly increasing the nucleophilicity of the aromatic ring wikipedia.org. Conversely, the benzoyl group is deactivating and directs incoming electrophiles to the meta position on the unsubstituted phenyl ring chemistrysteps.com. The substantial activating effect of the three methoxy groups makes the trimethoxyphenyl ring the primary site for electrophilic substitution.

The substitution pattern on the activated ring is governed by the combined directing effects of the 3,4,5-trimethoxy arrangement. The positions at C2 and C6 are ortho to the methoxy groups at C3 and C5, respectively, and are considered the most likely sites for substitution.

A notable and specific example of electrophilic aromatic substitution is the nitration of this compound. Research findings indicate that this reaction does not yield a simple nitro-substituted benzophenone. Instead, the reported product is 5-nitropyrogallol trimethyl ether (also known as 3,4,5-trimethoxynitrobenzene) researchgate.netresearchgate.net. This outcome suggests that the nitration process is accompanied by a cleavage of the C-C bond between the carbonyl group and the trimethoxyphenyl ring.

Nitration Reaction of this compound

| Reactant | Reaction | Reported Product | Observation |

|---|---|---|---|

| This compound | Nitration | 5-Nitropyrogallol trimethyl ether | Reaction involves cleavage of the carbonyl-aryl bond researchgate.netresearchgate.net. |

Derivatization at Carbonyl and Methoxy Positions for Structure-Function Probing

The carbonyl and methoxy functionalities of this compound are prime targets for derivatization to modulate the molecule's properties and investigate structure-activity relationships (SAR), particularly in the context of medicinal chemistry where the trimethoxyphenyl motif is crucial for certain biological activities tandfonline.comresearchgate.net.

Derivatization at the Carbonyl Position

The ketone moiety can be transformed to alter the geometry and electronic properties of the central linker. A common modification is the reduction of the carbonyl group to a secondary alcohol, yielding the corresponding diphenylmethanol (B121723) derivative. This transformation can be achieved using standard reducing agents mdpi.comrsc.org. Conversely, the corresponding alcohol can be oxidized to reinstall the benzophenone core arkat-usa.org. For multi-step syntheses, the carbonyl group can be protected to prevent it from undergoing unwanted reactions arkat-usa.org. Further derivatization to form oximes or hydrazones using reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or 2,4-dinitrophenylhydrazine (B122626) (DNPH) represents another strategy to introduce new functionalities for analytical or synthetic purposes researchgate.netsigmaaldrich.com.

Examples of Carbonyl Group Derivatization

| Transformation | Typical Reagents | Product Type | Purpose |

|---|---|---|---|

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol (Benzhydrol) | Introduce flexibility, create new analogues mdpi.comrsc.org. |

| Oxidation | PCC, MnO₂ | Ketone (Benzophenone) | Synthesis of the core structure from alcohol precursors arkat-usa.org. |

| Protection | Ethylene glycol, H⁺ | Ketal/Acetal | Mask carbonyl reactivity during other synthetic steps arkat-usa.org. |

| Oxime Formation | Hydroxylamine, PFBHA | Oxime | Analysis, introduction of new functional groups sigmaaldrich.com. |

Derivatization at Methoxy Positions

The three methoxy groups are frequently targeted for modification, primarily through demethylation to yield hydroxyl groups. This transformation is critical for SAR studies, as the resulting phenols can exhibit different biological activities and serve as handles for further functionalization, such as glucosylation tandfonline.com. The choice of reagent dictates the extent of demethylation. Strong Lewis acids like boron tribromide (BBr3) can achieve complete demethylation to the corresponding trihydroxybenzophenone tandfonline.com. In contrast, other reagents can afford selective demethylation. For instance, systems like aluminum chloride-N,N-dimethylaniline (AlCl₃–PhNMe₂) have been used for the regioselective dealkylation of alkoxy groups positioned ortho to the carbonyl group, a valuable tool for targeted synthesis tandfonline.com. The partial demethylation of related trimethoxybenzophenones has also been reported using various conditions ias.ac.inias.ac.in.

Examples of Methoxy Group Derivatization

| Transformation | Typical Reagents | Selectivity | Purpose |

|---|---|---|---|

| Complete Demethylation | BBr₃ | All methoxy groups converted to hydroxyls | Synthesis of polyhydroxy analogues for SAR studies tandfonline.com. |

| Selective Demethylation | AlCl₃–PhNMe₂ | Typically removes methyl from groups ortho to the carbonyl | Regiospecific synthesis of derivatives tandfonline.com. |

| Partial Demethylation | AlCl₃, HBr | One or more methoxy groups are converted | Generation of diverse hydroxylated analogues ias.ac.inias.ac.in. |

| Glucosylation | Acetobromo-α-D-glucose | Occurs at hydroxyl groups (post-demethylation) | Improve solubility, create prodrugs, mimic natural products tandfonline.com. |

Elucidation of Reaction Mechanisms and Kinetics Involving 3,4,5 Trimethoxybenzophenone

Mechanistic Investigations of Synthetic Pathways to 3,4,5-Trimethoxybenzophenone and Its Analogues

The primary synthetic route to this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. masterorganicchemistry.com In the case of this compound, this would typically involve the reaction of 1,2,3-trimethoxybenzene (B147658) with benzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). savemyexams.commsu.edu

The mechanism of the Friedel-Crafts acylation proceeds through several key steps:

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the halogen of the acyl chloride (benzoyl chloride), facilitating the departure of the halide and forming a resonance-stabilized acylium ion. This acylium ion is the active electrophile in the reaction. savemyexams.com

Electrophilic Attack: The electron-rich aromatic ring of 1,2,3-trimethoxybenzene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step leads to the formation of a carbocation intermediate, known as a Wheland intermediate or arenium ion, where the aromaticity of the ring is temporarily disrupted. libretexts.orgyoutube.com The methoxy (B1213986) groups on the benzene (B151609) ring are strong activating groups, increasing the nucleophilicity of the ring and facilitating this attack. alexandonian.com

Deprotonation: A weak base, typically the complex formed between the Lewis acid and the leaving group (e.g., AlCl₄⁻), removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring, yielding the final product, this compound. savemyexams.comlibretexts.org

A study on the AlCl₃-catalyzed reaction of 1,2,3-trimethoxybenzene with adipoyl chloride provides a relevant analogue. In this reaction, Friedel-Crafts acylation is the initial step, demonstrating the feasibility of acylating the trimethoxybenzene ring. acs.orgresearchgate.net The reaction was completed within 3 hours at room temperature, indicating a relatively fast reaction rate, which can be attributed to the activating effect of the three methoxy groups. acs.org

Table 1: Illustrative Reaction Conditions for Friedel-Crafts Acylation of a 1,2,3-Trimethoxybenzene Analogue acs.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Temperature | Product Type |

| 1,2,3-Trimethoxybenzene | Adipoyl Chloride | AlCl₃ | CH₂Cl₂ | 3 hours | Room Temperature | Diacylated and cyclized products |

This table is based on the reaction with adipoyl chloride, a diacyl chloride, and serves to illustrate typical conditions for the acylation of the 1,2,3-trimethoxybenzene ring.

The synthesis of analogues, such as substituted 2-hydroxybenzophenones, has also been investigated, with theoretical calculations performed on the key transition states of the synthetic pathway. researchgate.net These studies contribute to a deeper understanding of the factors controlling the formation of the benzophenone (B1666685) scaffold.

Reaction Kinetics and Transition State Analysis in this compound Chemistry

The kinetics of the Friedel-Crafts acylation are significantly influenced by the nature of the substituents on both the aromatic ring and the acylating agent. For the synthesis of this compound, the three electron-donating methoxy groups on the benzene ring increase the reaction rate by stabilizing the positive charge in the arenium ion intermediate. alexandonian.com

A computational study using density functional theory (DFT) on the Friedel-Crafts acylation of various phenyl aromatic compounds has shown that the rate-determining step is typically the formation of the acylium ion. nih.gov However, the formation of the Wheland intermediate can also be significant, depending on the nucleophilicity of the aromatic compound. nih.gov The high nucleophilicity of 1,2,3-trimethoxybenzene, due to its activating substituents, would likely lead to a lower activation energy for the electrophilic attack step compared to unsubstituted benzene.

Transition state analysis in Friedel-Crafts acylation reactions indicates that the geometry and energy of the transition state for the C-C bond-forming step are crucial in determining the reaction's feasibility and regioselectivity. rsc.org For 1,2,3-trimethoxybenzene, the substitution pattern is directed by the activating methoxy groups, which favor substitution at positions ortho and para to them.

Table 2: Qualitative Influence of Substituents on Friedel-Crafts Acylation Kinetics

| Substituent Type on Aromatic Ring | Effect on Electron Density | Influence on Arenium Ion Stability | Predicted Effect on Reaction Rate |

| Electron-Donating (e.g., -OCH₃) | Increases | Stabilizes | Increases |

| Electron-Withdrawing (e.g., -NO₂) | Decreases | Destabilizes | Decreases |

| Halogens (e.g., -Cl, -Br) | Weakly deactivating (inductive withdrawal > resonance donation) | Weakly destabilizes | Decreases |

Intramolecular and Intermolecular Reaction Dynamics of the Benzophenone Framework

The benzophenone framework is a well-studied chromophore, and its photophysical and photochemical dynamics are of significant interest. Upon absorption of UV light, benzophenone and its derivatives are promoted to an excited singlet state (S₁), which then typically undergoes rapid and efficient intersystem crossing (ISC) to a triplet state (T₁). This triplet state is often the key reactive intermediate in photochemical reactions.

Intramolecular Dynamics:

Intramolecular energy transfer is a key process in the excited state dynamics of molecules containing multiple chromophores. In a dyad system consisting of benzophenone and N-methylphthalimide linked by a methylene (B1212753) chain, reversible intramolecular triplet-triplet energy transfer was observed. nih.gov The rates of forward and backward energy transfer were estimated to be on the order of 10⁷ s⁻¹. nih.gov While this compound is a single molecule, the principle of energy delocalization and transfer between the substituted and unsubstituted phenyl rings and the carbonyl group is relevant. The trimethoxy-substituted ring will significantly influence the electronic properties of the excited states.

The conformation of the two phenyl rings relative to the carbonyl group is also a critical aspect of the intramolecular dynamics. The ground-state geometry of benzophenone is non-planar, with the phenyl rings twisted out of the plane of the carbonyl group. This twisting affects the conjugation and, consequently, the electronic and photophysical properties.

Intermolecular Dynamics:

The intermolecular interactions of this compound with its surrounding environment, particularly in solution, play a crucial role in its chemical and physical behavior. Solvatochromism, the change in the absorption or emission spectrum of a compound with the polarity of the solvent, provides insights into these interactions. niscpr.res.inresearchgate.netencyclopedia.pub

The carbonyl group and the methoxy groups of this compound can participate in various intermolecular interactions, including dipole-dipole interactions and potentially weak hydrogen bonding with protic solvents. rsc.org These interactions can affect the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra. Studies on the solvatochromism of other ketones and aromatic compounds show that an increase in solvent polarity generally leads to a red shift (bathochromic shift) of the n→π* transition and a blue shift (hypsochromic shift) of the π→π* transition of the carbonyl group.

Femtosecond transient absorption spectroscopy is a powerful technique for studying the ultrafast dynamics of excited states. nih.govrsc.org Such studies on benzophenone derivatives have revealed complex relaxation pathways involving internal conversion, intersystem crossing, and solvent-dependent interactions on picosecond and even femtosecond timescales. sioc-journal.cnmdpi.com The presence of the three methoxy groups in this compound is expected to modulate these dynamics by altering the energies and lifetimes of the excited singlet and triplet states.

Structure Activity Relationship Sar and Derivatization Studies of 3,4,5 Trimethoxybenzophenone Analogues

Rational Design Principles for Novel 3,4,5-Trimethoxybenzophenone Analogues

The rational design of new this compound analogues is often guided by the principles of medicinal chemistry, including bioisosterism and molecular hybridization. researchgate.netmdpi.com Bioisosterism involves the replacement of a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity. researchgate.net A key strategy in the design of these analogues is to identify the pharmacophoric groups responsible for their biological effects and to understand their interaction with molecular targets, such as tubulin. researchgate.netnih.gov

Researchers often use known bioactive molecules as a starting point or "lead compound" for molecular modification. researchgate.net For instance, the structural similarities between this compound derivatives and other tubulin inhibitors like combretastatin (B1194345) A-4 have provided a basis for their design. researchgate.netnih.gov The 3,4,5-trimethoxybenzene moiety is recognized as crucial for potent biological activity. researchgate.net

Molecular docking studies are frequently employed to predict the binding of designed compounds to their target proteins. mdpi.com This computational approach helps in understanding the potential interactions and in refining the design of new analogues with improved affinity and selectivity. researchgate.net The ultimate goal is to develop novel compounds with enhanced efficacy and a better safety profile.

Systematic Structural Modifications of the Benzophenone (B1666685) Skeleton

Systematic modifications of the benzophenone scaffold are undertaken to explore the SAR and to optimize the biological activity of the resulting analogues. These modifications typically involve altering the substitution patterns on the aromatic rings, incorporating heterocyclic systems, and employing linker chemistry for creating multifunctional compounds.

Influence of Substitution Patterns and Electronic Effects on A-Ring and B-Ring

The substitution pattern on both the A-ring (the 3,4,5-trimethoxyphenyl ring) and the B-ring of the benzophenone scaffold significantly influences the biological activity. researchgate.netuminho.pt The electronic properties of the substituents, whether they are electron-donating or electron-withdrawing, play a critical role. scialert.net

The presence of the 3,4,5-trimethoxy substitution on the A-ring is a common feature in many potent analogues. researchgate.net Studies have shown that the introduction of an amino group at the C2 position of the benzophenone A-ring and at the C3' position of the B-ring can be crucial for maximizing activity. nih.gov For instance, a series of 2-amino-3,4,5-trimethoxybenzophenone analogues demonstrated excellent activity as tubulin polymerization inhibitors. researchgate.netnih.gov

The nature of substituents on the B-ring also has a profound impact. For example, in a series of 2-(3',4',5'-trimethoxybenzoyl)-3-amino-5-aryl/heteroaryl thiophene (B33073) derivatives, the order of antiproliferative activity for para-substituents on the 5-phenyl group was found to be F > CH3 > OCH3 > Br > NO2 > CF3 > I > OEt. acs.org This highlights the importance of both electronic and steric factors of the substituents. Furthermore, the introduction of a nitro group, a strong electron-withdrawing group, can significantly alter the electronic properties and reactivity of the benzophenone system.

| Compound/Series | Key Substitutions | Observed Effect on Activity | Reference |

| 2-Amino-3,4,5-trimethoxybenzophenones | Amino group at C2 (A-ring) and C3' (B-ring) | Maximized tubulin polymerization inhibition | nih.gov |

| 2-(3',4',5'-Trimethoxybenzoyl)-3-amino-5-aryl thiophenes | Para-substituents on 5-phenyl group | Activity order: F > CH3 > OCH3 > Br > NO2 > CF3 > I > OEt | acs.org |

| 4-Nitrobenzophenone oxime | Nitro group at para-position | Alters electronic properties and reactivity | |

| 2-Hydroxy-3,4,5-trimethoxybenzophenones | 2-OH group on A-ring | Forms a pseudo-ring via intramolecular hydrogen bonding, influencing activity | nih.gov |

Incorporation of Heterocyclic Moieties into the Benzophenone Framework

The incorporation of heterocyclic rings into the benzophenone scaffold is a widely used strategy to generate novel analogues with diverse biological activities. rsc.orgresearchgate.net Heterocyclic moieties can modulate the physicochemical properties of the parent molecule, such as lipophilicity and hydrogen bonding capacity, which in turn can affect its pharmacokinetic and pharmacodynamic profile.

Several types of heterocyclic systems have been explored, including:

Thiazoles: Novel benzophenone derivatives containing a thiazole (B1198619) nucleus have been designed and synthesized, showing anti-inflammatory properties. mdpi.com

Oxadiazoles and Triazoles: Benzophenone derivatives integrated with 1,3,4-oxadiazole-2-(3H)thione and triazolothiadiazine moieties have exhibited good antimicrobial activity. rsc.org Similarly, other oxadiazole and triazole derivatives have been synthesized and evaluated for their biological potential. researchgate.netuobaghdad.edu.iq

Indoles: 2-Amino-3,4,5-trimethoxyaroylindole derivatives have shown excellent cytotoxic activity against human cancer cell lines. researchgate.net

Pyridines: The reaction of 2-pyridyllithium (B95717) with this compound has been used to create carbinol derivatives. e-bookshelf.de

Azetidinones: Benzophenone fused azetidinone derivatives have been synthesized and have demonstrated antimicrobial properties. nih.gov

The choice of the heterocyclic ring and its point of attachment to the benzophenone core are critical for the resulting biological activity.

| Heterocyclic Moiety | Resulting Derivative Class | Reported Biological Activity | Reference |

| Thiazole | Benzophenone-thiazole hybrids | Anti-inflammatory | mdpi.com |

| 1,3,4-Oxadiazole | Benzophenone-oxadiazole derivatives | Antimicrobial, Anticancer | rsc.orgresearchgate.net |

| Triazole | Benzophenone-triazole derivatives | Antimicrobial | rsc.orguobaghdad.edu.iq |

| Indole | 2-Amino-3,4,5-trimethoxyaroylindoles | Anticancer | researchgate.net |

| Azetidinone | Benzophenone-azetidinone hybrids | Antimicrobial | nih.gov |

Linker Chemistry and Scaffold Hybridization Strategies for Multi-Functional Compounds

Linker chemistry and scaffold hybridization are advanced strategies used to create multi-functional compounds by combining the this compound scaffold with other pharmacophores. nih.gov This approach aims to develop molecules that can interact with multiple biological targets or possess improved drug-like properties.

Scaffold hybridization involves merging distinct structural motifs to create a new molecule with a unique biological profile. nih.gov For instance, a scaffold hybridization strategy has been employed to link a piperazine (B1678402) nucleus (a primary pharmacophore) to a 1,4-benzodioxane-2-carboxamide scaffold (a secondary pharmacophore) to create bitopic ligands for dopamine (B1211576) receptors. nih.gov This approach has led to the discovery of potent and selective ligands. nih.gov The synthesis of hybrid molecules often involves multi-step reaction sequences. nih.gov

Conformational Analysis and Stereochemical Influences on Molecular Recognition and Reactivity

The three-dimensional structure, or conformation, of this compound analogues plays a vital role in their interaction with biological targets and, consequently, their reactivity and biological activity. ucalgary.ca Conformational analysis is the study of the different spatial arrangements of a molecule and their relative energies. ucalgary.ca

The flexibility of the benzophenone scaffold allows it to adopt various conformations. The presence of substituents can introduce steric hindrance and torsional strain, which influence the preferred conformation. upenn.edu For example, the keto-enol tautomerism and stereochemistry of a naturally occurring benzophenone, guttiferone A, have been studied using X-ray diffraction, revealing specific intramolecular and intermolecular geometries. scielo.br

The stereochemistry of these molecules, including the absolute configuration at chiral centers, can have a profound impact on their biological activity. beilstein-journals.org Diastereomeric compounds, which have different configurations at one or more, but not all, stereocenters, can exhibit significantly different biological profiles. The assignment of stereochemistry is therefore a critical aspect of the characterization of these molecules. beilstein-journals.orgresearchgate.net

Computational methods are often used to perform conformational analysis and to predict the lowest energy conformations of molecules. nih.gov Understanding the conformational preferences of this compound analogues is essential for designing molecules that can adopt the optimal geometry for binding to their biological targets.

Advanced Spectroscopic and Analytical Characterization Techniques in 3,4,5 Trimethoxybenzophenone Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Molecular Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3,4,5-trimethoxybenzophenone. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum of a related compound, 3,4,5-trimethoxybenzoic acid, signals for the methoxy (B1213986) protons appear at chemical shifts of approximately 3.8 ppm, while the aromatic protons are observed around 7.0 ppm. For this compound itself, the proton signals would be expected in similar regions, with additional resonances for the protons of the unsubstituted phenyl ring.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. For instance, in 3,4,5-trimethoxybenzoic acid, the methoxy carbons resonate at around 56 ppm and 60 ppm, while the aromatic carbons appear between 107 ppm and 153 ppm, with the carboxyl carbon at approximately 167 ppm. The analysis of these chemical shifts is crucial for confirming the substitution pattern of the aromatic rings.

Interactive Table: Representative NMR Data for Related Compounds

| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|---|

| 3,4,5-Trimethoxybenzoic acid | ¹H | ~7.0 | s |

| ~3.8 | s | ||

| ¹³C | ~167.4 | ||

| ~153.1 | |||

| ~141.8 | |||

| ~126.4 | |||

| ~107.0 | |||

| ~60.6 | |||

| ~56.4 | |||

| 3,4,5-Trichloropyridine | ¹H | 8.5-8.8 |

Note: The table presents typical chemical shift ranges and specific values for related compounds to illustrate the application of NMR spectroscopy. Actual values for this compound may vary depending on the solvent and experimental conditions.

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, multi-dimensional NMR techniques are employed to resolve overlapping signals and establish connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy) : This 2D NMR experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu It is invaluable for tracing out the spin systems within the two aromatic rings of this compound.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton and carbon atoms. columbia.edu This technique allows for the unambiguous assignment of proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for establishing the connectivity between the benzoyl group and the two aromatic rings, as well as confirming the placement of the trimethoxy substituents.

These multi-dimensional techniques provide a detailed and unambiguous picture of the molecular structure, which is essential for confirming the identity of newly synthesized compounds and for studying their dynamic behavior in solution. rsc.org

Mass Spectrometry (MS) in Reaction Pathway Elucidation and Impurity Profiling

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to elucidate its fragmentation patterns. savemyexams.com In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. uni-saarland.de The fragmentation pattern is characteristic of the compound's structure and can be used for identification purposes. savemyexams.com

For this compound, the molecular ion peak would correspond to its molecular weight. Common fragmentation pathways for benzophenones involve cleavage of the bond between the carbonyl group and one of the aromatic rings, leading to the formation of benzoyl and substituted phenyl cations. The fragmentation of the trimethoxyphenyl group can also occur through the loss of methyl or methoxy radicals.

Mass spectrometry is also instrumental in monitoring the progress of reactions involving this compound. By analyzing the mass spectra of reaction mixtures over time, researchers can identify intermediates, byproducts, and the final product, thereby elucidating the reaction pathway.

Furthermore, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are extensively used for impurity profiling. biomedres.usresolvemass.ca These methods combine the separation power of chromatography with the detection sensitivity and specificity of mass spectrometry to identify and quantify trace-level impurities in samples of this compound. resolvemass.caamericanpharmaceuticalreview.com This is crucial for ensuring the purity and quality of the compound for research and other applications. biomedres.us

Interactive Table: Common Fragments in Mass Spectrometry of Benzophenones

| Fragment | m/z (mass-to-charge ratio) | Description |

|---|---|---|

| [C₆H₅CO]⁺ | 105 | Benzoyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and conformational properties of this compound.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of this compound is characterized by several key absorption bands:

C=O Stretch: A strong absorption band is expected in the region of 1650-1680 cm⁻¹, which is characteristic of the carbonyl group in a diaryl ketone.

C-O-C Stretch: The ether linkages of the methoxy groups will give rise to strong stretching vibrations, typically in the range of 1250-1000 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups of the methoxy substituents appear just below 3000 cm⁻¹.

Aromatic C=C Stretch: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region due to the stretching vibrations of the carbon-carbon bonds within the aromatic rings.

Raman Spectroscopy:

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to predict the vibrational frequencies and to aid in the assignment of the observed bands to specific vibrational modes. researchgate.netmdpi.com This combined approach allows for a detailed analysis of the molecule's conformational properties.

Interactive Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | 1650-1680 | Strong |

| Ether (Ar-O-CH₃) | Asymmetric Stretch | ~1250 | Strong |

| Symmetric Stretch | ~1050 | Strong | |

| Aromatic C-H | Stretch | 3000-3100 | Medium to Weak |

| Aliphatic C-H (in -OCH₃) | Stretch | 2850-2960 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photophysical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of UV and visible light. uzh.ch The UV-Vis spectrum of this compound provides insights into its electronic structure and photophysical properties.

Benzophenone (B1666685) and its derivatives typically exhibit two main absorption bands:

An intense band at shorter wavelengths (around 250 nm) corresponding to a π → π* transition. This transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital, primarily localized on the aromatic rings.

A weaker band at longer wavelengths (around 340 nm) attributed to an n → π* transition. This involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital.

The presence of the three methoxy groups on one of the phenyl rings in this compound is expected to cause a bathochromic (red) shift in the π → π* transition compared to unsubstituted benzophenone. This is due to the electron-donating nature of the methoxy groups, which increases the energy of the highest occupied molecular orbital (HOMO).

UV-Vis spectroscopy is a valuable tool for studying the photophysical behavior of this compound, including its ability to absorb light and potentially initiate photochemical reactions.

Interactive Table: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 250 - 280 | High |

X-ray Crystallography and Solid-State Analysis of this compound Derivatives

The crystal structure of a related compound, 2,4,4′-trimethoxybenzophenone, has been studied, revealing details about intermolecular interactions such as C–H···O hydrogen bonds. researchgate.net Similar analyses of this compound derivatives would elucidate how the molecules pack in the crystal lattice and the nature of the intermolecular forces that stabilize the crystal structure. This information is crucial for understanding the solid-state properties of these compounds. Powder X-ray diffraction (PXRD) can also be employed to analyze the crystallinity and phase purity of bulk samples. semanticscholar.org

Advanced Chromatographic Techniques (e.g., HPLC, GC) for Purity and Mixture Analysis

Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the separation, identification, and quantification of this compound in complex mixtures and for assessing its purity. researchgate.net

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. chromatographyonline.com In a typical reversed-phase HPLC method, a nonpolar stationary phase is used with a polar mobile phase. The components of a mixture are separated based on their differential partitioning between the two phases. A UV detector is commonly used for the detection of benzophenone derivatives due to their strong UV absorbance. nih.gov HPLC methods can be developed to determine the purity of a sample by separating the main compound from any impurities. chromforum.org

Gas Chromatography (GC):

GC is suitable for the analysis of volatile and thermally stable compounds. While this compound may require derivatization or high temperatures for GC analysis, this technique can provide high-resolution separations and is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. GC is particularly useful for the analysis of reaction mixtures and for detecting volatile impurities. thermofisher.com

Both HPLC and GC are indispensable tools in the quality control of this compound, ensuring that the compound meets the required purity specifications for its intended applications. Thin-layer chromatography (TLC) is also a valuable tool for the rapid, qualitative analysis and purity assessment of this compound and its synthetic precursors, such as 3,4,5-trimethoxybenzoic acid. researchgate.net

Computational Chemistry and Molecular Modeling of 3,4,5 Trimethoxybenzophenone Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.de It has become a popular and versatile tool in computational chemistry for predicting molecular properties. wikipedia.orgaimspress.com DFT calculations are based on using the electron density to determine the properties of a system, which is computationally more feasible than solving the many-electron wave-function directly. mpg.descispace.com

In the study of 3,4,5-Trimethoxybenzophenone and its derivatives, DFT is employed to understand its fundamental electronic characteristics. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability. A smaller gap suggests higher reactivity and lower kinetic stability. For instance, in a related compound, (E)-4-fluoro-N′-(3,4,5-trimethoxy benzylidene)benzohydrazide (FBBH), the HOMO-LUMO energy gap was calculated to understand its electronic properties and charge transfer characteristics. researchgate.net

Natural Bond Orbital (NBO) analysis, a technique often performed following DFT calculations, provides detailed insights into charge transfer, intramolecular interactions, and hyperconjugation. researchgate.netnih.gov For the FBBH molecule, NBO analysis revealed significant energy transfers between donor and acceptor orbitals, highlighting the role of specific functional groups in the molecule's electronic behavior. researchgate.net

DFT is also used to predict spectroscopic properties. Theoretical vibrational frequencies calculated via DFT can be compared with experimental data from Fourier-Transform Infrared (FTIR) spectroscopy to confirm molecular structures. nih.govscirp.org Similarly, Time-Dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis), helping to understand electronic transitions within the molecule in various solvents. nih.gov

Table 1: Key Parameters from DFT Calculations for 3,4,5-Trimethoxy-Substituted Compounds

| Parameter | Significance | Example Finding for a Related Compound researchgate.net |

|---|---|---|

| HOMO Energy | Represents the electron-donating ability of a molecule. | Calculated to determine ionization potential. |

| LUMO Energy | Represents the electron-accepting ability of a molecule. | Calculated to determine electron affinity. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity, stability, and hardness. A smaller gap implies higher reactivity. | Investigated to understand charge transfer within the molecule. |

| First-Order Hyperpolarizability (β₀) | Measures the non-linear optical (NLO) response of a molecule. | The value for FBBH was found to be ~64 times greater than that of urea, indicating significant NLO properties. |

| NBO Analysis | Reveals hyperconjugative interactions and intramolecular charge transfer (ICT). | Identified high-energy donor-acceptor interactions exploring the hyperconjugation of the –CONH– group. |

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a "virtual molecular microscope" to probe dynamical properties and the relationship between structure and function. nih.gov This technique is particularly valuable for analyzing the conformational flexibility of molecules like this compound and its interactions with its environment, such as a solvent or a biological receptor. mun.ca

MD simulations also provide detailed information about intermolecular interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding how a molecule like this compound behaves in solution or binds to a target. wikipedia.org The simulations track the formation and breaking of these bonds over the simulation trajectory, revealing dynamic interaction patterns that are not apparent from static structures. nih.gov The choice of solvent in the simulation (e.g., water, DMSO) is critical, as it can significantly influence the molecule's conformational preferences. chemrxiv.org

Table 2: Typical Parameters and Outputs of an MD Simulation

| Parameter/Output | Description | Relevance |

|---|---|---|

| Force Field | A set of empirical energy functions and parameters (e.g., AMBER, GROMACS) used to calculate the forces between atoms. chemrxiv.org | Determines the accuracy of the simulation in representing the physical system. |

| Simulation Time | The total time period over which the molecular motion is simulated, typically ranging from nanoseconds (ns) to microseconds (µs). nih.gov | Longer simulations allow for the observation of slower conformational changes and more thorough sampling. |

| Ensemble (e.g., NPT, NVT) | The statistical ensemble that defines the thermodynamic state of the system (e.g., constant Number of particles, Pressure, and Temperature). chemrxiv.org | Ensures the simulation mimics specific experimental conditions. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures, used to assess structural stability. researchgate.net | Monitors whether the system has reached equilibrium and how much it deviates from a reference structure. |

| Radius of Gyration (RoG) | A measure of the compactness of a structure. mdpi.com | Indicates global conformational changes, such as folding or unfolding. |

| Interaction Energy | The calculated energy of non-bonded interactions (electrostatic, van der Waals) between the molecule and its environment. | Quantifies the strength of intermolecular forces, key to binding and solvation. |

Molecular Docking Studies and Binding Affinity Predictions with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. researchgate.netresearchgate.net Derivatives of this compound have been investigated using molecular docking to predict their binding modes with biological macromolecules. researchgate.net

A prominent example involves the docking of 2-amino-3,4,5-trimethoxyaroylindole derivatives, which contain the 3,4,5-trimethoxyphenyl moiety, into the colchicine (B1669291) binding site of tubulin. researchgate.netresearchgate.net These studies revealed that the trimethoxyphenyl ring plays a crucial role in binding, often forming key hydrogen bonds with amino acid residues in the protein's active site, such as Cysteine 241 (CYS 241). researchgate.netresearchgate.net Such specific interactions are critical for the compound's biological activity as a tubulin polymerization inhibitor. researchgate.net

Following the prediction of a binding pose, scoring functions are used to estimate the binding affinity, often expressed as a binding energy or an inhibitory constant (Ki or IC50). nih.gov While these scores provide a relative ranking of different ligands, more advanced methods are often needed for precise binding affinity prediction. biorxiv.orgu-strasbg.fr The results from docking studies provide a structural hypothesis for how a compound like this compound or its analogs might exert a biological effect, guiding further experimental validation and lead optimization. mdpi.comnih.gov

Table 3: Example of Molecular Docking Study Details for a 3,4,5-Trimethoxy-Substituted Compound

| Component | Description | Example from Literature researchgate.netresearchgate.net |

|---|---|---|

| Ligand | The small molecule being docked. | 2-amino-3,4,5-trimethoxyaroylindole derivative |

| Receptor | The biological macromolecule target. | Tubulin |

| Binding Site | The specific pocket or groove on the receptor where the ligand binds. | Colchicine binding site |

| PDB Code | The Protein Data Bank identifier for the crystal structure of the receptor. | 1SA0 |

| Key Interacting Residues | Amino acids in the binding site that form significant interactions with the ligand. | CYS 241, Val 315 |

| Types of Interactions | The nature of the chemical interactions stabilizing the complex. | Hydrogen bonds |

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches for Complex Biological Systems

For large biological systems where chemical reactions or significant electronic rearrangements occur, a full quantum mechanics (QM) calculation is computationally prohibitive. uiuc.edu Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a solution by partitioning the system into two regions. mpg.denih.gov The small, chemically active region (e.g., the ligand and the key amino acid residues in an enzyme's active site) is treated with a high-accuracy QM method, while the larger surrounding environment (the rest of the protein and solvent) is described by a computationally less expensive MM force field. mpg.demdpi.com

The power of the QM/MM approach lies in its ability to model processes like enzyme catalysis or electronic excitations within a realistic biological environment. nih.gov The total energy of the system is calculated by combining the energies of the QM region, the MM region, and the interaction energy between them. mdpi.com A critical aspect of QM/MM simulations is the treatment of the boundary between the QM and MM regions, especially when it cuts across covalent bonds. gromacs.org This is often handled using "link atoms" (typically hydrogen atoms) that saturate the valence of the QM region. mpg.degromacs.org

While no specific QM/MM studies on this compound were identified, this methodology would be the ideal approach to study, for example, a potential metabolic reaction of the compound within a cytochrome P450 enzyme. The benzophenone (B1666685) core and the methoxy (B1213986) groups could be defined as the QM region to accurately model the bond-breaking and bond-forming events, while the rest of the enzyme and surrounding water molecules would constitute the MM region, providing the necessary structural and electrostatic context.

In Silico ADME/Tox Predictions as a Design Tool (excluding specific toxicity profiles)

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of potential drug candidates. researchgate.netnih.gov In silico models for Absorption, Distribution, Metabolism, and Excretion (ADME) provide a rapid and cost-effective way to predict these properties before a compound is synthesized. researchgate.net These computational tools use quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and physicochemical property calculations to estimate a compound's drug-likeness and potential liabilities. nih.govasmepress.commulticase.com

For a compound like this compound, in silico ADME tools can predict a range of important parameters. These include fundamental physicochemical properties like LogP (lipophilicity) and aqueous solubility, which influence absorption and distribution. mmv.org Models can also predict the likelihood of oral bioavailability by assessing compliance with guidelines such as Lipinski's Rule of Five and Veber's Rule. nih.gov For instance, web-based platforms like SwissADME and ProTox-II can provide comprehensive ADME profiles from a simple chemical structure input. asmepress.comcharite.debiorxiv.org

These predictions are used as a design tool. If a lead compound like a this compound derivative is predicted to have poor absorption or rapid metabolism, medicinal chemists can use this information to guide structural modifications aimed at improving its ADME profile, thereby increasing its chances of success as a drug candidate. researchgate.net

Table 4: Common In Silico ADME Parameters and Their Significance

| ADME Parameter | Significance in Drug Design | Governing Rules/Models |

|---|---|---|

| Lipophilicity (LogP) | Affects solubility, absorption, membrane permeability, and plasma protein binding. | Part of Lipinski's Rule of Five (LogP ≤ 5). nih.gov |

| Aqueous Solubility (LogS) | Crucial for absorption and formulation. Poor solubility can limit bioavailability. | Various QSAR-based prediction models. mmv.org |

| Gastrointestinal (GI) Absorption | Predicts the extent to which a drug is absorbed from the gut into the bloodstream. | Often a classification model (e.g., High/Low absorption). |

| Blood-Brain Barrier (BBB) Permeation | Indicates if a compound can cross into the central nervous system. Desirable for CNS targets, undesirable otherwise. | Physicochemical property-based and machine learning models. mmv.org |

| Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes. | Pharmacophore or machine learning models for specific isoforms (e.g., CYP3A4, CYP2D6). mmv.org |

| Drug-Likeness | An overall assessment based on whether the compound possesses features common in known drugs. | Lipinski's Rule of Five, Veber's Rule, Ghose filter, etc. nih.gov |

Photochemical and Photophysical Investigations of 3,4,5 Trimethoxybenzophenone and Analogues

Photoreactivity and Photo-induced Transformations of Benzophenones

Benzophenone (B1666685) and its derivatives are well-known for their photoreactivity, which is largely dictated by the nature and position of substituents on the benzoyl framework. ontosight.airesearchgate.net Upon absorption of UV radiation, these molecules are promoted to an excited singlet state (S1), which typically undergoes rapid and efficient intersystem crossing (ISC) to a triplet state (T1). researchgate.netacs.org The reactivity of the triplet state is a key factor in the subsequent photochemical transformations.

A fundamental reaction of excited benzophenones is the abstraction of a hydrogen atom from a suitable donor molecule, leading to the formation of a ketyl radical. medicaljournals.semedicaljournals.se This process is highly dependent on the electronic properties of the substituents. Electron-donating groups can influence the energy and character of the excited states, thereby affecting the efficiency of hydrogen abstraction. For instance, minor structural changes, such as the position of hydroxyl or amino groups on the benzophenone molecule, can profoundly influence its phototoxic properties. medicaljournals.semedicaljournals.se

In the case of 3,4,5-trimethoxybenzophenone, the three methoxy (B1213986) groups act as electron-donating substituents. These groups can be expected to modulate the photoreactivity compared to unsubstituted benzophenone. The substitution pattern influences the absorption spectrum, with increased substitution often leading to a red shift in the maximum absorption wavelength. longchangchemical.com

The photochemical transformations of benzophenones can lead to a variety of products. For example, in the presence of hydrogen donors, the formation of benzopinacol (B1666686) is a classic photoreduction product. The specific reaction pathways and product distributions are highly dependent on the reaction conditions, including the solvent and the nature of the hydrogen donor.

Excited State Properties, Quenching Mechanisms, and Energy Transfer Dynamics

The excited state properties of benzophenone derivatives are central to their photochemical behavior. The lowest excited singlet state (S1) is typically of n,π* character, arising from the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. acs.org This S1 state is short-lived and efficiently converts to the lowest triplet state (T1), which also has n,π* character, via intersystem crossing (ISC). researchgate.netacs.org El-Sayed's rule suggests that the ISC from S1(n,π) to T2(π,π) followed by internal conversion to T1(n,π*) is a more efficient pathway. acs.org

The triplet state of benzophenones is relatively long-lived and is the primary species responsible for most of their photochemistry. optica.org The energy of this triplet state is a critical parameter that governs its ability to participate in energy transfer reactions. Benzophenone and its derivatives can act as photosensitizers, transferring their triplet energy to other molecules (acceptors) with lower triplet energies. caltech.edu

Quenching Mechanisms:

The deactivation of the excited triplet state can occur through several mechanisms, broadly classified as physical and chemical quenching.

Physical Quenching: This involves the transfer of energy from the excited benzophenone to a quencher molecule without any net chemical change. This can occur via two primary mechanisms:

Förster Resonance Energy Transfer (FRET): A long-range dipole-dipole interaction where energy is transferred from a donor to an acceptor. The efficiency of FRET is highly dependent on the distance between the donor and acceptor (proportional to 1/R⁶). wikipedia.org

Dexter Electron Transfer (Exchange Energy Transfer): A short-range mechanism that requires orbital overlap between the donor and acceptor. nih.gov

Chemical Quenching: This involves a chemical reaction between the excited benzophenone and another molecule. A prime example is hydrogen abstraction, which leads to the formation of radicals. medicaljournals.semedicaljournals.se Collisional quenching occurs when the excited molecule comes into contact with a quencher that facilitates a non-radiative transition to the ground state. wikipedia.orgmsstate.edu

Energy Transfer Dynamics:

The dynamics of energy transfer from excited benzophenone derivatives have been extensively studied. The rate of energy transfer is influenced by factors such as the triplet energy of the donor and acceptor, the distance between them, and the solvent environment. In rigid media, evidence for long-range energy migration between derivatized anthracenes has been observed, involving both static and diffusional quenching processes. nih.gov

The presence of substituents, such as the trimethoxy groups in this compound, can influence the excited-state lifetime and the efficiency of energy transfer. These groups can affect the energy levels of the singlet and triplet states and may introduce new decay pathways.

Role as Photoinitiators or Photosensitizers in Polymerization and Organic Reactions

Benzophenone and its derivatives are widely used as Type II photoinitiators in free-radical polymerization. mdpi.comsigmaaldrich.com In this role, the excited triplet state of the benzophenone does not directly generate radicals by cleavage but instead interacts with a co-initiator (synergist), typically a tertiary amine, to produce initiating radicals through an electron/proton transfer process. mdpi.com

The general mechanism for a Type II photoinitiator like benzophenone is as follows:

Photoexcitation: The benzophenone absorbs UV light and is promoted to its excited singlet state, followed by efficient intersystem crossing to the triplet state.

Interaction with Co-initiator: The excited triplet benzophenone abstracts a hydrogen atom from the co-initiator (e.g., an amine), forming a ketyl radical and an aminoalkyl radical.

Initiation: The aminoalkyl radical is the primary species that initiates the polymerization of monomers, such as acrylates. mdpi.com

The efficiency of the photoinitiation process depends on several factors, including the absorption characteristics of the photoinitiator, the quantum yield of triplet formation, and the reactivity of the triplet state towards the co-initiator. sigmaaldrich.com The substitution on the benzophenone ring plays a crucial role. For instance, derivatives with electron-donating groups can exhibit enhanced light absorption in the near UV/visible region. mdpi.com

This compound, with its electron-rich aromatic ring, can function as an effective photoinitiator. The methoxy groups can enhance its absorption properties and potentially influence the efficiency of the hydrogen abstraction process from the co-initiator.

Beyond polymerization, benzophenone derivatives act as photosensitizers in various organic reactions. researchgate.net They can facilitate reactions such as [2+2] cycloadditions, isomerizations, and oxidations by transferring their triplet energy to a substrate molecule, which then undergoes the desired transformation.

Time-Resolved Spectroscopic Studies of Photochemical Intermediates

Time-resolved spectroscopy is an indispensable tool for studying the fleeting intermediates involved in the photochemistry of benzophenone and its analogues. york.ac.ukunipr.it Techniques like femtosecond and nanosecond transient absorption spectroscopy allow for the direct observation and characterization of excited states and radical species with lifetimes ranging from picoseconds to microseconds. optica.orgmdpi.com

Upon photoexcitation of benzophenone derivatives, transient absorption spectra reveal the formation of the initial excited singlet state (S1), which rapidly decays while the triplet state (T1) grows in. researchgate.net The T1 state itself has a characteristic absorption spectrum that can be monitored to study its decay kinetics and reactions.

In the presence of a hydrogen donor, the transient absorption spectrum will show the decay of the triplet state and the concomitant rise of the ketyl radical absorption. nih.govbris.ac.uk For instance, nanosecond laser flash photolysis studies of benzophenone derivatives have been used to investigate the formation of ketyl radicals. vot.pl

Femtosecond time-resolved electronic and vibrational absorption spectroscopy have provided detailed insights into the dynamics of hydrogen abstraction reactions. nih.govbris.ac.uk These studies have shown that the rate of hydrogen abstraction can be significantly influenced by the solvent environment and the presence of hydrogen bonding. nih.govbris.ac.uk

For this compound, time-resolved studies would be crucial to elucidate the influence of the methoxy groups on the rates of intersystem crossing, the lifetime of the triplet state, and the kinetics of its reactions with co-initiators or other substrates. The transient spectra would provide direct evidence for the formation of the corresponding triplet state and any subsequent radical intermediates.

Interactive Data Table: Photophysical Properties of Benzophenone and a Representative Derivative

| Compound | Absorption Max (nm) | Triplet Energy (kcal/mol) | Intersystem Crossing Rate | Triplet Lifetime |

| Benzophenone | ~340 | ~69 | > 10¹⁰ s⁻¹ researchgate.net | μs range |

| 4-Methoxybenzophenone | ~350 | ~68 | - | - |

Note: Specific data for this compound requires targeted experimental investigation, but trends can be inferred from related structures.

Mechanistic Biological Investigations of 3,4,5 Trimethoxybenzophenone As a Pharmacophore in Vitro and Biochemical Studies

Interactions with Microtubules and Tubulin Polymerization Inhibition (In Vitro Assays)

The 3,4,5-trimethoxybenzophenone scaffold has been identified as a potent inhibitor of tubulin polymerization, a critical process for cell division and a key target for anticancer therapies. researchgate.netnih.govresearchgate.netresearchgate.net In vitro assays using purified tubulin are essential for characterizing the direct interaction of these compounds with microtubules. nih.govscielo.br

A series of novel 2-amino-3,4,5-trimethoxybenzophenone analogs have demonstrated significant tubulin polymerization inhibitory activity. nih.govresearchgate.net For instance, the lead compound 17 in one study showed an IC50 value of 1.6 μM, which is comparable to the well-known tubulin inhibitor, combretastatin (B1194345) A-4 (IC50=1.9 μM). nih.govresearchgate.netresearchgate.net This indicates a strong inhibitory effect on the formation of microtubules from tubulin subunits. Similarly, other studies have reported that benzophenone (B1666685) derivatives effectively inhibit tubulin assembly. researchgate.netscielo.br The 3,4,5-trimethoxyphenyl group, in particular, has been shown to be a crucial moiety for this biological activity. researchgate.netmdpi.com

The inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. The table below summarizes the tubulin polymerization inhibition data for selected this compound analogs and reference compounds.

| Compound | Target | IC50 (µM) | Cell Line/Assay Condition |

| 2-amino-3,4,5-trimethoxybenzophenone analog (lead compound 17) | Tubulin Polymerization | 1.6 | In vitro assay |

| Combretastatin A-4 (CA-4) | Tubulin Polymerization | 1.9 | In vitro assay |

| Cinnamide linked Benzophenone Hybrid (4f) | Tubulin Polymerization | Comparable to reference | In vitro assay |

| Cinnamide linked Benzophenone Hybrid (4g) | Tubulin Polymerization | Comparable to reference | In vitro assay |

| 2'-hydroxy-5'-methyl-3,4,5-trimethoxybenzophenone (4c) | Tubulin Polymerization | Weakly active | In vitro assay |

| Methanone (5a) | Tubulin Polymerization | Strongly inhibitory | In vitro assay |

| Methanone (5c) | Tubulin Polymerization | Strongly inhibitory | In vitro assay |

Molecular Basis of Binding to the Colchicine (B1669291) Site and Specificity

The primary mechanism by which this compound and its analogs inhibit tubulin polymerization is by binding to the colchicine binding site on the β-subunit of tubulin. researchgate.netnih.govresearchgate.netnih.gov This binding prevents the tubulin dimers from polymerizing into microtubules, thereby disrupting the microtubule dynamics essential for cell structure and division.

Molecular modeling and X-ray crystallography studies have provided insights into the specific interactions at the colchicine binding site. researchgate.netnih.govnih.gov The 3,4,5-trimethoxyphenyl A-ring of these compounds typically inserts into a hydrophobic pocket within the β-tubulin. nih.gov For some derivatives, hydrogen bonds are formed between the compound and amino acid residues of tubulin, such as a hydrogen bond between the para-position of the 3,4,5-trimethoxyphenyl ring and Cys241. researchgate.net The specificity of this binding is influenced by the substituents on the benzophenone core. For example, the introduction of an amino group at the C2 position of the benzophenone ring A and the C3' position of ring B has been shown to be important for maximizing activity. nih.govresearchgate.netresearchgate.net

Competition assays with [³H]colchicine have confirmed that these benzophenone derivatives bind to the same site. scielo.br Compounds that strongly inhibit tubulin polymerization also show strong inhibition of colchicine binding. scielo.br

Effects on Cellular Microtubule Networks and Dynamics (In Vitro Microscopy)

The inhibition of tubulin polymerization by this compound derivatives has a profound effect on the microtubule network within cultured cells. In vitro microscopy techniques, such as fluorescence microscopy and interference-reflection microscopy (IRM), allow for the direct visualization of these effects. nih.govmpi-cbg.dearxiv.org

Treatment of cells with these compounds leads to a significant disruption of the normal microtubule architecture. Instead of the typical filamentous network, cells exhibit a diffuse tubulin staining pattern, indicating a loss of polymerized microtubules. researchgate.net This disruption of microtubule dynamics interferes with essential cellular processes that rely on a functional cytoskeleton, including cell division, intracellular transport, and maintenance of cell shape. nih.govmpi-cbg.debiorxiv.org The dynamic instability of microtubules, characterized by phases of growth, shrinkage, and catastrophe, is effectively suppressed. nih.govmpi-cbg.de

Cell Cycle Arrest Mechanisms in Cultured Cell Lines (In Vitro Flow Cytometry)

A direct consequence of microtubule disruption by this compound and its analogs is the arrest of the cell cycle, primarily at the G2/M phase. researchgate.netmdpi.comnih.gov This is because functional microtubules are essential for the formation of the mitotic spindle, which is required to segregate chromosomes during mitosis (M phase).

In vitro flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content. nih.govresearchgate.netmdpi.com Studies have consistently shown that treatment of various cancer cell lines with these benzophenone derivatives leads to a significant accumulation of cells in the G2/M phase. researchgate.net This indicates that the cells are unable to proceed through mitosis due to the compromised microtubule function. For example, some benzophenone-linked cinnamide hybrids have been shown to cause cell cycle arrest at the G2/M phase in HeLa cells. researchgate.net The down-regulation of checkpoint proteins like cyclin B1 has been correlated with this G2/M arrest. nih.gov

The table below presents data on cell cycle arrest induced by compounds with a 3,4,5-trimethoxy moiety.

| Compound | Cell Line | Effect | Method |

| Benzophenone linked Cinnamide Hybrids | HeLa | G2/M phase arrest | Flow Cytometry |

| 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) | A549 (human lung cancer) | G2/M phase arrest | Flow Cytometry |

| Quinoline–indole–oxadiazole hybrid (3d) | Not specified | Mitotic phase accumulation | Flow Cytometry |

Induction of Apoptosis and Programmed Cell Death Pathways in Cultured Cells (In Vitro Biochemical Assays)

Prolonged cell cycle arrest at the G2/M phase, induced by the disruption of microtubules, ultimately triggers apoptosis, or programmed cell death. researchgate.netmdpi.comnih.gov This is a key mechanism by which this compound derivatives exert their anticancer effects.

Several in vitro biochemical assays are used to detect and quantify apoptosis. rsc.orgnih.govharvard.edu These include:

Caspase Activation Assays: The activation of caspases, particularly caspase-3, is a hallmark of apoptosis. Studies have shown that treatment with this compound analogs leads to an increase in caspase-3 activity. researchgate.net

DNA Fragmentation Assays: During apoptosis, cellular DNA is cleaved into characteristic fragments. Assays that detect this fragmentation, such as DNA laddering on agarose (B213101) gels or TUNEL assays, have confirmed the pro-apoptotic effects of these compounds. researchgate.net

Hoechst 33258 Staining: This fluorescent stain binds to DNA and can be used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation. researchgate.net

Annexin V Binding Assays: In apoptotic cells, phosphatidylserine (B164497) is translocated to the outer leaflet of the plasma membrane, where it can be detected by labeled Annexin V. harvard.edu

Biochemical studies have also revealed the involvement of specific apoptotic pathways. For instance, treatment with a stilbenoid containing a 3,4,5-trimethoxy group led to the elevated expression of the pro-apoptotic protein p53 and the release of cytochrome c from the mitochondria into the cytosol, indicating the involvement of the intrinsic apoptotic pathway. nih.gov

Enzyme Inhibition Studies and Mechanistic Insights (e.g., Dihydrofolate Reductase)

While the primary target of many 3,4,5-trimethoxy-containing compounds is tubulin, some analogs have been investigated for their ability to inhibit other enzymes, such as dihydrofolate reductase (DHFR). nih.govwikipedia.orgmdpi.comvietnamjournal.ru DHFR is a crucial enzyme in the synthesis of nucleotides and is a well-established target for anticancer and antimicrobial drugs. wikipedia.orgmdpi.comvietnamjournal.ru

Trimetrexate (TMQ), a known DHFR inhibitor, features a trimethoxybenzene moiety. nih.gov Studies on TMQ analogs have shown that these compounds can selectively inhibit bacterial DHFR. nih.gov For example, one potent inhibitor demonstrated an IC50 of 8.7 ± 1.9 nM for Streptococcus mutans DHFR, while being significantly less potent against human DHFR (IC50 of ~1000 nM). nih.gov This highlights the potential for developing selective DHFR inhibitors based on the trimethoxyphenyl scaffold. The mechanism of inhibition typically involves the binding of the inhibitor to the active site of DHFR, preventing the binding of its natural substrate, dihydrofolate. wikipedia.org

Receptor Binding and Signaling Pathway Modulation (In Vitro Biochemical and Cell-Based Assays)

In vitro biochemical and cell-based assays are employed to investigate these effects. For example, the Notch signaling pathway, which is crucial for cell self-renewal and invasion in certain cancers, can be a target. nih.gov While direct binding of this compound to receptors like Notch has not been extensively documented, the modulation of such pathways can occur through various downstream effects. For instance, the disruption of the cytoskeleton can indirectly affect signaling cascades that rely on proper cellular architecture.

Furthermore, signaling pathways that are critical for cell survival and proliferation, such as the PI3K/Akt pathway, can be influenced. mdpi.com The activation of this pathway is often associated with cell survival, and its inhibition can promote apoptosis. The release of cytochrome c, as mentioned in the apoptosis section, is often linked to the regulation of this pathway. Further research is needed to fully elucidate the direct and indirect effects of this compound on specific receptor binding and signaling cascades.

Antiparasitic Activity Mechanisms (e.g., Antiplasmodial Activity In Vitro)